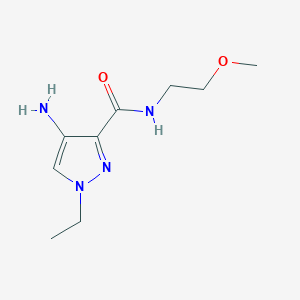

4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

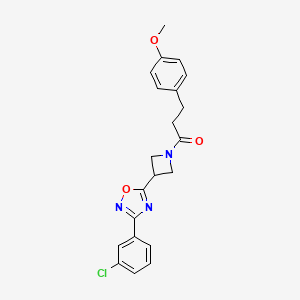

“4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide” is a chemical compound. It contains total 39 bond(s); 18 non-H bond(s), 6 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 tertiary amide(s) (aromatic), 1 primary amine(s) (aromatic), 1 hydroxyl group(s), 1 primary alcohol(s), 1 ether(s) .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered ring, a tertiary amide, a primary amine, a hydroxyl group, a primary alcohol, and an ether .Physical And Chemical Properties Analysis

Some of the physical and chemical properties of this compound include its molecular structure, the number and types of bonds it contains, and its functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, has been extensively studied. These compounds are synthesized through various chemical reactions and characterized using spectral data and elemental analysis. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their conversion to pyrazolo[1,5-a]pyrimidines has been documented, highlighting the structural establishment based on IR, MS, 1H-NMR, and 13C-NMR data (Hassan et al., 2014).

Cytotoxic Activity

Several studies have evaluated the cytotoxic activities of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The compounds have shown varying degrees of cytotoxicity, suggesting their potential as anticancer agents. Research findings include the screening of these compounds against Ehrlich Ascites Carcinoma (EAC) cells, indicating the importance of structural features for their biological activity (Hassan et al., 2015).

Auxin Activities and Agricultural Applications

Some studies have explored the auxin activities of pyrazole derivatives, examining their potential use in agriculture. For example, the synthesis and activity evaluation of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia have been reported, although the auxin activities were not high, suggesting selective antiblastic effects on wheat gemma (Yue et al., 2010).

Corrosion Inhibition

Pyrazole derivatives have also been investigated for their corrosion inhibition properties. Studies involving carbohydrazide-pyrazole compounds have demonstrated their effectiveness in protecting mild steel in acidic solutions, highlighting the potential industrial applications of these compounds in corrosion protection (Paul et al., 2020).

Eigenschaften

IUPAC Name |

4-amino-1-ethyl-N-(2-methoxyethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-3-13-6-7(10)8(12-13)9(14)11-4-5-15-2/h6H,3-5,10H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETXRHSYDZLGPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NCCOC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)

![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)

![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2770300.png)

![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct](/img/structure/B2770301.png)

![2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2770302.png)

![1-[4-(Methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2770303.png)